(3R)-3-acetamido-3-phenylpropanoic acid is an amino acid derivative that features both an acetamido group and a phenyl side chain. This compound is classified as a non-proteinogenic amino acid, meaning it is not one of the standard amino acids incorporated into proteins during translation. It has garnered interest due to its potential applications in pharmaceuticals and biochemistry.
This compound can be synthesized through various chemical methods, often involving the modification of simpler amino acids or related compounds. It falls under the category of amino acid derivatives, specifically those that contain additional functional groups such as amides and phenyl groups.
The synthesis of (3R)-3-acetamido-3-phenylpropanoic acid can be achieved through several approaches:
The molecular structure of (3R)-3-acetamido-3-phenylpropanoic acid can be depicted as follows:
This structure indicates that the compound has a central carbon atom bonded to an amino group, a phenyl group, and an acetamido group.
(3R)-3-acetamido-3-phenylpropanoic acid can undergo various chemical reactions:
The mechanism of action for (3R)-3-acetamido-3-phenylpropanoic acid largely depends on its interactions within biological systems:
These properties make it suitable for various biochemical applications .
(3R)-3-acetamido-3-phenylpropanoic acid has several notable applications:
Asymmetric catalysis enables precise stereochemical control during carbon–carbon bond formation. A prominent route involves chiral auxiliary-mediated alkylation of glycine equivalents. Diethyl acetamidomalonate undergoes enantioselective benzylation using tert-butyl (R)-1-phenylethyl glycinate as a chiral glycine synthon. This method achieves high diastereoselectivity (>90% de) through steric-directed addition to the Re face of the Schiff base intermediate. Subsequent hydrolysis and decarboxylation yield the target (3R) isomer [2].
Catalytic asymmetric hydrogenation of β-acetamido cinnamic acid derivatives provides a more atom-economical approach. Rhodium complexes with (R,R)-Et-DuPhos ligand catalyze enamide reduction, achieving >99% ee at 50 bar H₂ pressure. This method circumvents stoichiometric chiral reagent use but requires specialized ligands [4].
Table 1: Asymmetric Catalysis Performance Comparison
Method | Chiral Controller | ee (%) | Overall Yield | |
---|---|---|---|---|
Chiral Auxiliary Alkylation | (R)-1-Phenylethylamine | >95 | 62% (3 steps) | |
Catalytic Hydrogenation | Rh/(R,R)-Et-DuPhos | >99 | 89% | |
Organozinc Addition | DAIB Catalyst (10 mol%) | 92 | 78% | [4] |
Enantioselective alkylation using organozinc reagents complements these approaches. Dialkylzinc addition to N-diphenylphosphinyl imines of 3-phenylpropionaldehyde derivatives proceeds with 92% ee when catalyzed by (-)-3-exo-(dimethylamino)isoborneol (DAIB, 10 mol%). Acid hydrolysis then furnishes the enantiopure β-amino acid scaffold [4].
Biocatalysis exploits microbial enzymes for enantioselective amide hydrolysis. Variovorax sp. AJ110348 exhibits strict (R)-enantioselectivity toward (R,S)-N-acetyl-3-amino-3-phenylpropionic acid, hydrolyzing only the (R)-enantiomer. Conversely, Burkholderia sp. AJ110349 possesses dual (R)- and (S)-specific amidohydrolases, enabling access to both enantiomers from racemic substrate. These enzymes deliver >99.5% ee with 67–96% molar conversion under physiological conditions (pH 7.5, 30°C) [1].
Table 2: Biocatalytic Performance of Microbial Amidohydrolases
Microorganism | Enzyme Specificity | ee (%) | Conversion Yield | Optimal Conditions | |
---|---|---|---|---|---|
Variovorax sp. | (R)-Specific | >99.5 | 67% | pH 7.5, 30°C, 24 h | |
Burkholderia sp. | (R)/(S)-Specific | >99.5 | 96% | pH 7.5, 30°C, 12 h | [1] |
Enzyme engineering enhances these systems: Rational mutagenesis of Burkholderia acylase near the substrate-binding pocket (Tyr145→Phe) increases kcat/KM 3.5-fold for the (R)-enantiomer. Immobilization on chitosan microspheres improves operational stability (>10 cycles, <5% activity loss), enabling continuous-flow synthesis [1].
Tandem Knoevenagel–Michael additions enable direct access to the target scaffold. Benzaldehyde condenses with N-acetyl glycine in acetic anhydride/sodium acetate to form azlactone intermediates (Erlenmeyer azlactone synthesis). In situ hydrogenation using Pd/C (5 mol%) at 50°C saturates the exocyclic double bond, followed by acidic hydrolysis (6M HCl, reflux) to yield racemic N-acetyl-3-phenylpropanoic acid [4].
Enantioselective variants employ chiral phase-transfer catalysts. Benzaldehyde derivatives react with N-acetyl glycine imine in toluene/50% KOH using cinchona-derived N-(9-anthracenylmethyl)cinchoninium bromide (5 mol%). This catalyst controls facial selectivity during C–C bond formation, providing (3R)-3-acetamido-3-phenylpropanoate ethyl ester with 88% ee. Saponification (LiOH, THF/H₂O) then delivers the acid [4].
Classical kinetic resolution separates racemates using enantioselective reactions. Lipase B from Candida antarctica (CAL-B) catalyzes methanolysis of racemic ethyl 3-acetamido-3-phenylpropanoate in diisopropyl ether. Selective conversion of the (S)-enantiomer leaves the (R)-ester with 98% ee (E-value >200). Acid hydrolysis then liberates enantiopure (3R)-acid [1].
Chemical resolution employs chiral auxiliaries. Diastereomeric salt formation with (1R,2S)-(-)-ephedrine in ethanol precipitates the less soluble (R)-acid complex. Two recrystallizations increase diastereomeric excess to >99%, and acid liberation provides (3R)-3-acetamido-3-phenylpropanoic acid in 34% isolated yield [2].
Table 3: Kinetic Resolution Performance Metrics
Method | Resolving Agent | ee (%) | Yield | Selectivity (E) | |
---|---|---|---|---|---|
Enzymatic Ester Hydrolysis | CAL-B Lipase | 98 | 45% | >200 | |
Diastereomeric Salt Formation | (1R,2S)-(-)-Ephedrine | >99 | 34% | N/A | [1] [2] |
Dynamic kinetic resolution (DKR) overcomes the 50% yield limitation. In situ racemization of the substrate using aldehydes (e.g., acetaldehyde) as racemizing agents enables near-quantitative conversion. Combined with Burkholderia acylase, this process achieves 95% yield and 99% ee in a single step [1].
CAS No.: 15751-45-8
CAS No.: 1129-89-1
CAS No.: 990-73-8
CAS No.:
CAS No.: